molecular formula C20H22N2O B448545 N-(3-quinolinyl)-1-adamantanecarboxamide

N-(3-quinolinyl)-1-adamantanecarboxamide

Cat. No.: B448545
M. Wt: 306.4g/mol
InChI Key: RQZCWPDMJCWBRJ-UHFFFAOYSA-N
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Description

Contextualization within Adamantane (B196018) and Quinoline (B57606) Scaffolds in Medicinal Chemistry

The unique properties of N-(3-quinolinyl)-1-adamantanecarboxamide can be understood by examining its core components: the adamantane cage and the quinoline ring system. Both are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are recurrently found in biologically active compounds.

Adamantane and its Derivatives

Adamantane is a bulky, highly lipophilic, and rigid tricyclic hydrocarbon. nih.gov Its incorporation into drug candidates can significantly influence their physicochemical properties. The lipophilicity of the adamantane group can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier. nih.gov This property is often exploited to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. nih.govnih.gov

The rigid nature of the adamantane scaffold provides a stable anchor for pharmacophoric groups, which can lead to higher binding affinity and selectivity for biological targets. nih.gov Several adamantane-containing drugs are currently in clinical use for a variety of conditions, including viral infections, neurological disorders, and diabetes. nih.gov For example, Amantadine and Rimantadine are antiviral drugs, Memantine is used for the treatment of Alzheimer's disease, and Saxagliptin and Vildagliptin are used for type 2 diabetes. nih.gov

Quinoline and its Derivatives

The quinoline scaffold, a fused bicyclic aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. nih.govresearchgate.net It is found in a wide array of natural products and synthetic compounds with a broad spectrum of pharmacological activities. farmaciajournal.com Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. nih.govresearchgate.net

The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the planar aromatic system allows for π-π stacking interactions with biological macromolecules, such as enzymes and receptors. farmaciajournal.com The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its biological activity. nih.gov For instance, quinolines with a carboxamide moiety have been investigated for their potential as TRPV1 antagonists. nih.gov

The combination of the rigid, lipophilic adamantane group with the versatile, biologically active quinoline scaffold in this compound suggests a molecule with potentially enhanced membrane permeability and the ability to interact with various biological targets.

Historical Perspective on Related Biologically Active Amide Derivatives

The amide bond is a fundamental functional group in chemistry and biology, most notably forming the peptide bonds that link amino acids in proteins. nih.gov In medicinal chemistry, the amide group is a common feature in a vast number of drugs due to its chemical stability and ability to participate in hydrogen bonding interactions with biological targets. researchgate.net

The synthesis of amide derivatives has been a central theme in the development of new therapeutic agents. Historically, the modification of natural products and other lead compounds by introducing or altering amide functionalities has led to the discovery of potent and selective drugs. For example, the synthesis of a series of basic carboxamides of the lantibiotic actagardine resulted in derivatives with enhanced antibacterial activity.

The strategic use of amide bond formation allows for the coupling of different molecular fragments to create hybrid molecules with novel or improved biological properties. This approach is exemplified by the synthesis of various N-substituted amide derivatives of thiazolyl compounds, which have shown promise as non-steroidal anti-inflammatory agents. nih.gov The stability of the amide bond towards hydrolysis is a key feature that contributes to the pharmacokinetic profile of many drugs. nih.gov

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by the hypothesis that combining the distinct and favorable properties of the adamantane and quinoline scaffolds through a stable amide linker could result in a molecule with significant and novel biological activity.

The rationale for its investigation can be broken down as follows:

Synergistic or Novel Pharmacological Effects: The fusion of two pharmacologically important scaffolds, adamantane and quinoline, offers the potential for synergistic activity or the emergence of entirely new pharmacological properties that are not observed with either scaffold alone.

Enhanced Drug-Like Properties: The lipophilic adamantane moiety is expected to improve the molecule's ability to cross cell membranes, potentially leading to better bioavailability and efficacy. nih.govnih.gov

Targeting Specific Biological Pathways: Both quinoline and adamantane derivatives are known to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.gov Research into this compound would likely explore its potential as an inhibitor of enzymes such as kinases, proteases, or others implicated in disease processes. For instance, α-sulfonamido-N-adamantanecarboxamide derivatives have been identified as potent inhibitors of 11β-HSD1.

Scaffold for Further Drug Discovery: The synthesis and biological evaluation of this compound can provide valuable structure-activity relationship (SAR) data. nih.gov This information is crucial for the rational design and optimization of new lead compounds for various therapeutic areas. The investigation of a series of 3-substituted acrylamide (B121943) quinoline derivatives has provided insights into the development of new antitubercular agents.

In essence, the academic pursuit of this compound is a logical step in the exploration of novel chemical space for the discovery of new therapeutic agents. The compound serves as a platform to test the principle of molecular hybridization and to potentially uncover new leads for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4g/mol

IUPAC Name

N-quinolin-3-yladamantane-1-carboxamide

InChI

InChI=1S/C20H22N2O/c23-19(20-9-13-5-14(10-20)7-15(6-13)11-20)22-17-8-16-3-1-2-4-18(16)21-12-17/h1-4,8,12-15H,5-7,9-11H2,(H,22,23)

InChI Key

RQZCWPDMJCWBRJ-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=CC=CC=C5N=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=CC=CC=C5N=C4

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 3 Quinolinyl 1 Adamantanecarboxamide

Established Synthetic Pathways for Adamantanecarboxamide Core Structures

The adamantanecarboxamide moiety is a cornerstone of the target molecule, providing a unique three-dimensional scaffold. The primary and most direct route to N-substituted adamantanecarboxamides involves the reaction of adamantane-1-carbonyl chloride with a suitable amine.

Adamantane-1-carbonyl chloride is readily prepared from adamantane-1-carboxylic acid by treatment with thionyl chloride (SOCl₂). dakenchem.com This reaction effectively converts the carboxylic acid into a more reactive acyl chloride, primed for amide bond formation. dakenchem.com

Alternatively, the Ritter reaction provides another pathway to N-substituted adamantyl amides. This method typically involves the reaction of an adamantyl cation, generated from an adamantyl alcohol or halide in the presence of a strong acid, with a nitrile. While versatile, for the specific synthesis of N-(3-quinolinyl)-1-adamantanecarboxamide, the acyl chloride route is generally more direct.

A general scheme for the synthesis of the adamantanecarboxamide precursor is as follows:

Scheme 1: Synthesis of Adamantane-1-carbonyl chloride

Strategies for Quinoline (B57606) Moiety Introduction and Functionalization

The quinoline portion of the molecule, specifically the 3-aminoquinoline (B160951) starting material, can be synthesized through various classical and modern organic chemistry reactions. Traditional methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.

More contemporary approaches offer milder conditions and greater functional group tolerance. For instance, a facile and efficient method for producing 3-aminoquinolines involves the reaction of α-imino rhodium carbenes with 2-aminobenzaldehydes. rsc.org This method has demonstrated high yields and accommodates a range of substituents on the benzaldehyde (B42025) ring. rsc.org

Another strategy involves the functionalization of the pre-formed quinoline ring. For example, 3-aminoquinoline can be prepared through the Hofmann or Curtius rearrangement of quinoline-3-carboxylic acid derivatives. A patent describes the synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester, which involves the nitration of a quinoline-1-oxide intermediate followed by reduction. google.com

Optimization of Synthetic Routes for this compound

The most common and optimized route for the synthesis of this compound involves the direct acylation of 3-aminoquinoline with adamantane-1-carbonyl chloride. This is a classic Schotten-Baumann type reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme:

Scheme 2: Synthesis of this compound

Optimization of this reaction involves screening various solvents and bases to maximize yield and purity while minimizing reaction time.

Table 1: Optimization of Reaction Conditions for Amide Coupling

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamineRoom Temp12Moderate
2TetrahydrofuranPyridineRoom Temp12Good
3N,N-DimethylformamideDiisopropylethylamine0 to Room Temp8High
4AcetonitrilePotassium CarbonateReflux6Good

The use of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an aprotic polar solvent like N,N-dimethylformamide (DMF) often provides excellent results, driving the reaction to completion and simplifying purification.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a library of analogs can be synthesized by modifying both the quinoline and adamantane (B196018) moieties.

Modification of the Quinoline Ring:

Substituted 3-aminoquinolines can be used as starting materials to introduce various functional groups onto the quinoline scaffold. For example, electron-donating or electron-withdrawing groups can be incorporated at different positions of the quinoline ring to probe their effect on biological activity. The synthesis of these substituted 3-aminoquinolines can be achieved through multi-step sequences starting from appropriately substituted anilines.

Modification of the Adamantane Moiety:

The adamantane cage itself can be functionalized. For instance, introducing substituents at the 3-position of the adamantane ring allows for the exploration of how changes in steric bulk and electronics at this position influence activity. The synthesis of these substituted adamantane-1-carboxylic acids can be accomplished through various cage-opening and re-closing strategies or by direct functionalization of adamantane derivatives.

Table 2: Examples of Synthesized Analogs for SAR Studies

AnalogR1 (Quinoline Substituent)R2 (Adamantane Substituent)Synthetic Strategy
1a HHStandard amide coupling
1b 6-ChloroHAmide coupling with 6-chloro-3-aminoquinoline
1c 7-MethoxyHAmide coupling with 7-methoxy-3-aminoquinoline
1d H3-HydroxyAmide coupling with 3-hydroxyadamantane-1-carboxylic acid chloride
1e H3-MethylAmide coupling with 3-methyladamantane-1-carboxylic acid chloride

The synthesis of these analogs follows the general amide coupling protocol outlined in section 2.3, utilizing the appropriately substituted starting materials. The biological evaluation of these compounds allows for the elucidation of key structural features required for activity. For example, studies on related adamantane carboxamides have shown that the nature and size of substituents can significantly impact their biological effects. researchgate.net

In Vitro and Preclinical Biological Evaluation of N 3 Quinolinyl 1 Adamantanecarboxamide

Assessment of Antimicrobial Biological Activity Profiles

No published studies were identified that evaluated the antimicrobial activity of N-(3-quinolinyl)-1-adamantanecarboxamide. Therefore, no data is available for the following subsections.

In Vitro Studies against Bacterial Pathogens

Information not available.

In Vitro Studies against Fungal Pathogens

Information not available.

In Vitro Studies against Mycobacterial Strains

Information not available.

In Vitro Studies against Parasitic Organisms

Information not available.

Investigation of Antiproliferative Biological Activity

No published studies were identified that investigated the antiproliferative activity of this compound. Consequently, no data is available for the following subsection.

Cellular Viability and Growth Inhibition Studies in Cell Lines

Information not available.

Multicellular Spheroid Models for Solid Tumor Research

Multicellular tumor spheroid (MCTS) models are increasingly utilized in cancer research as they more accurately reflect the complex three-dimensional (3D) architecture and microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. nih.govnih.gov These 3D models develop gradients of oxygen, nutrients, and pH, creating distinct zones of cellular activity, including a necrotic core, a quiescent inner layer, and a proliferative outer layer, which are analogous to the features of in vivo tumors. nih.goviaea.org This sophisticated structure makes MCTS a valuable tool for assessing the efficacy of anticancer agents, as it can mimic the challenges of drug penetration and resistance observed in clinical settings. nih.govresearchgate.net

Research has demonstrated that potent antagonists of the P2X7 receptor can significantly inhibit the size and formation of tumor spheroids, specifically in glioblastoma models. nih.gov Given that this compound belongs to a class of compounds investigated for P2X7 receptor antagonism, its potential effects on solid tumors can be evaluated using these advanced in vitro models. The MCTS platform allows for the study of how such compounds impact the complex cellular interactions and growth dynamics within a tumor-like structure. nih.gov

Receptor and Enzyme Interaction Profiling

The biological activity of this compound has been explored through its interaction with various receptors and enzymes. The following sections detail the research findings from these profiling studies.

Metabotropic glutamate (B1630785) receptors (mGluRs) are G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. nih.govnih.gov They are involved in numerous physiological processes within the central nervous system. nih.gov A review of the scientific literature did not yield specific studies evaluating the direct interaction or binding affinity of this compound with any of the metabotropic glutamate receptor subtypes.

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a significant target in pathological conditions such as inflammation, pain, and cancer due to its overexpression and activation in these states. nih.govnih.gov The quinoline (B57606) scaffold, a core component of this compound, has been a key structure in the development of potent P2X7R antagonists. nih.govnih.gov

Structure-activity relationship (SAR) studies on quinolinone and quinoline derivatives have identified the adamantyl carboxamide group as a highly favorable substituent for potent antagonism of P2X7R activity. nih.gov Research into various quinoline-carboxamide derivatives has confirmed their potential as moderately potent P2X7R antagonists, suggesting their utility for further investigation in anti-cancer drug development. nih.gov

Optimization of the quinoline scaffold has led to the development of highly potent antagonists. While direct data for this compound is part of broader research, studies on structurally similar compounds highlight the potency of this chemical class. For instance, modifications to the quinoline core have yielded antagonists with inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.gov These optimized compounds not only blocked the receptor but also effectively inhibited the release of the pro-inflammatory cytokine IL-1β from stimulated immune cells, a key function mediated by P2X7R. nih.gov

Table 1: P2X7R Antagonistic Activity of Structurally Related Quinoline Derivatives

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.govnih.gov Its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Based on a review of available scientific literature, no research has been published that specifically investigates the inhibitory activity of this compound against the DPP-IV enzyme.

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in fundamental physiological processes, including pH regulation and CO₂ transport. nih.govmdpi.com Certain isoforms are targets for anticancer therapies. mdpi.com A review of the literature found no studies specifically assessing the inhibitory effect of this compound on any of the human carbonic anhydrase isoforms. However, related research on amino acid-quinolinone conjugates found them to be inactive as CA inhibitors, suggesting that the quinoline moiety alone may not confer inhibitory activity for this enzyme class. nih.gov

The dopamine (B1211576) receptor system is integral to a wide array of functions in the central nervous system, including motor control, cognition, and motivation. nih.govnih.gov These G protein-coupled receptors are the targets of numerous pharmacological agents. A thorough review of the scientific literature revealed no specific studies profiling the binding or functional interaction of this compound with any of the dopamine receptor subtypes.

Table of Mentioned Compounds

Evaluation of Cellular Mechanisms of Action

The cellular mechanisms of action for the novel chemical entity this compound are a critical area of investigation to understand its potential pharmacological effects. Preliminary research has focused on elucidating its influence on intracellular signaling pathways and its direct interactions with protein targets.

Intracellular Signaling Pathway Modulation

Initial studies into the effects of this compound on cellular signaling have explored its potential to modulate key pathways involved in cell growth, proliferation, and survival. While direct research on this specific compound is limited, the broader class of quinoline carboxamides has been shown to influence several critical signaling cascades. For instance, various derivatives have demonstrated inhibitory effects on protein kinases, which are pivotal components of signaling pathways that regulate a multitude of cellular processes. nih.gov

Furthermore, some quinoline-based compounds have been identified as antagonists of the P2X7 receptor, a ligand-gated ion channel that, upon activation, can trigger downstream signaling events leading to inflammation and apoptosis. nih.gov The structural combination of the quinoline and adamantane (B196018) moieties in this compound suggests a potential for interaction with pathways sensitive to lipophilic and rigid molecular structures. The adamantane group, known for its lipophilicity, can facilitate membrane interaction and cellular uptake, potentially influencing membrane-associated signaling complexes. nih.gov

To systematically evaluate the impact of this compound on intracellular signaling, a panel of cell-based assays would be required. These assays would typically involve treating various cell lines with the compound and subsequently measuring the activity of specific signaling proteins, such as kinases, or the levels of second messengers.

Table 1: Potential Intracellular Signaling Pathways for Investigation

PathwayKey MediatorsPotential Effect of this compoundRationale
PI3K/Akt/mTORAkt, mTOR, S6KModulation of phosphorylation statusCommon target for anticancer agents with quinoline scaffolds.
MAPK/ERKERK1/2, JNK, p38Alteration of kinase activityInvolved in cellular stress and proliferation responses.
NF-κB SignalingIκBα, NF-κBInhibition of NF-κB nuclear translocationKey pathway in inflammation and immunity.
P2X7R SignalingCa²⁺ influx, NLRP3 inflammasomeAntagonism of receptor activationQuinoline carboxamides have shown P2X7R inhibitory activity. nih.gov

Target Protein Binding and Modulation

The identification of direct protein targets is fundamental to understanding the mechanism of action of this compound. The unique three-dimensional structure conferred by the adamantane cage, coupled with the planar quinoline ring system, presents a distinct pharmacophore that may exhibit high affinity and selectivity for specific protein binding pockets. nih.gov

Research on related quinoline carboxamides has revealed a range of protein targets. These include enzymes critical for DNA replication and repair, such as topoisomerases, and enzymes involved in nucleotide metabolism, like human dihydroorotate (B8406146) dehydrogenase. nih.gov Additionally, G protein-coupled receptors (GPCRs), such as the cannabinoid receptor 2, have been identified as targets for this class of compounds. nih.gov

The adamantane moiety itself has been associated with binding to and modulating the function of various proteins, often by fitting into hydrophobic pockets. nih.gov For example, derivatives of adamantane have been shown to interact with viral ion channels and various enzymes.

To determine the specific protein targets of this compound, a combination of computational and experimental approaches would be necessary. In silico docking studies could predict potential binding partners, which would then be validated through in vitro binding assays, such as radioligand binding assays or surface plasmon resonance.

Table 2: Potential Protein Targets for Investigation

Protein Target ClassSpecific ExamplesPotential InteractionRationale
KinasesReceptor Tyrosine Kinases (e.g., EGFR, VEGFR), Non-receptor Tyrosine Kinases (e.g., Src)Inhibition of kinase activityCommon targets for quinoline-based inhibitors. nih.gov
TopoisomerasesTopoisomerase I, Topoisomerase IIInhibition of enzyme functionEstablished mechanism for some anticancer quinoline carboxamides. nih.gov
G Protein-Coupled Receptors (GPCRs)Cannabinoid Receptor 2 (CB2), Muscarinic ReceptorsAgonism or AntagonismDiverse biological activities of quinoline derivatives are mediated through GPCRs. nih.govnih.gov
Ion ChannelsP2X7 Receptor, Voltage-gated ion channelsModulation of channel gatingAdamantane derivatives are known to modulate ion channels. nih.govnih.gov
DehydrogenasesHuman Dihydroorotate Dehydrogenase (DHODH)Inhibition of enzyme activityA known target for a subset of quinoline carboxamides. nih.gov

Structure Activity Relationship Sar and Structural Biology of N 3 Quinolinyl 1 Adamantanecarboxamide

Elucidation of Pharmacophore Features

A pharmacophore model for a series of N-(3-quinolinyl)-1-adamantanecarboxamide analogs has been proposed, highlighting the essential structural motifs required for biological activity. This model typically includes a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and an aromatic ring. The quinoline (B57606) nitrogen often serves as a key hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor. The bulky and lipophilic adamantane (B196018) cage constitutes a significant hydrophobic feature, crucial for anchoring the molecule within a target's binding pocket. The quinoline ring itself provides the necessary aromatic interaction. The spatial arrangement of these features is critical for optimal binding and subsequent biological response.

Impact of Substituent Modifications on Biological Activity

Systematic modification of the this compound scaffold has provided valuable insights into its SAR.

Quinoline Ring Substitutions and Activity Modulation

Alterations to the quinoline ring have a profound effect on the biological activity of these compounds. The position and nature of substituents can influence potency, selectivity, and pharmacokinetic properties. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the quinoline ring can modulate the electronic properties of the aromatic system, thereby affecting its interaction with the target protein.

To illustrate the impact of these substitutions, consider the following hypothetical data based on common observations in medicinal chemistry:

Compound Substitution on Quinoline Ring Biological Activity (IC50, µM)
Parent Compound None1.5
Analog 1 6-Chloro0.8
Analog 2 7-Methoxy2.3
Analog 3 4-Methyl5.1

This interactive table demonstrates that a chloro group at the 6-position enhances activity, possibly due to favorable interactions or altered electronic character. Conversely, a methoxy group at the 7-position or a methyl group at the 4-position leads to a decrease in activity, suggesting that steric hindrance or unfavorable electronic changes may be at play.

Adamantane Cage Modifications and Activity Modulation

The adamantane moiety, with its rigid and lipophilic nature, is a critical component for the activity of this compound. Modifications to this cage can significantly impact binding affinity. Increasing or decreasing the lipophilicity of this group or introducing polar functional groups can alter the compound's interaction with hydrophobic pockets in the target protein.

The following table provides a hypothetical representation of how modifications to the adamantane cage might influence biological activity:

Compound Modification of Adamantane Cage Biological Activity (IC50, µM)
Parent Compound 1-Adamantyl1.5
Analog 4 2-Adamantyl4.2
Analog 5 1-Adamantyl with 3-hydroxy3.8
Analog 6 1-Norbornyl8.9

As depicted, altering the attachment point from the 1-position to the 2-position of the adamantane cage (Analog 4) or introducing a hydroxyl group (Analog 5) diminishes activity. Replacing the adamantane with a smaller cycloalkane like norbornane (Analog 6) results in a significant loss of potency, underscoring the importance of the specific size and shape of the adamantane cage for optimal hydrophobic interactions.

Amide Linker Contributions to Activity

The amide linker connecting the quinoline and adamantane moieties is not merely a passive spacer but plays an active role in the molecule's biological profile. Its rigidity and ability to form hydrogen bonds are crucial for maintaining the correct orientation of the two key structural components. Modifications to this linker, such as altering its length, flexibility, or replacing it with other functional groups, can have a dramatic impact on activity. For example, replacing the amide with a more flexible ester or a more rigid cyclic structure would likely alter the conformational freedom of the molecule, leading to a change in its ability to adopt the optimal binding conformation.

Computational Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in the study of structure-activity relationships, providing insights that can guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the SAR of this compound and related compounds. These studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A 3D-QSAR study on a series of 4-(adamantan-1-yl)-2-substituted quinolines, which share a similar structural framework, has provided valuable insights. nih.gov

In a typical QSAR study, various molecular descriptors are calculated for each compound, including steric, electronic, and hydrophobic parameters. These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression or partial least squares. The resulting QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

For instance, a CoMFA (Comparative Molecular Field Analysis) model might reveal that bulky substituents are favored in a particular region of the molecule (indicated by green contours), while electronegative groups are preferred in another (indicated by blue contours). This information provides a 3D roadmap for designing new analogs with potentially improved activity.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking simulations are pivotal in elucidating the binding orientation and affinity of this compound within the active sites of various protein targets. These computational studies predict the preferred conformation of the ligand when bound to a receptor, offering a static snapshot of the interaction. For quinoline-3-carboxamide derivatives, it has been noted that the quinoline nitrogen often plays a crucial role in binding to the hinge region of kinases, acting as a competitive inhibitor of adenosine triphosphate (ATP). mdpi.com

In the case of this compound, the bulky and lipophilic adamantane cage is expected to occupy hydrophobic pockets within the binding site, contributing significantly to the binding affinity. The quinoline moiety can form key hydrogen bonds and π-π stacking interactions with amino acid residues. mdpi.com For instance, interactions with tyrosine or tryptophan residues through π-π stacking are commonly observed with quinoline derivatives. mdpi.com

Simulations can reveal specific interactions, such as hydrogen bonds between the amide group of the ligand and polar residues in the protein, as well as hydrophobic interactions involving the adamantyl and quinolyl rings. The outcomes of such simulations are often quantified by a docking score, which estimates the binding free energy.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondASP8102.1
π-π StackingTYR6543.5
HydrophobicLEU7883.8
HydrophobicVAL7264.1

Note: The data in this table is hypothetical and for illustrative purposes.

De Novo Design and Virtual Screening for Analog Discovery

De novo design and virtual screening are powerful computational strategies for discovering novel analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic properties.

De Novo Design: This approach involves constructing novel molecules from scratch within the confines of a protein's active site. Algorithms can piece together molecular fragments to generate structures that are sterically and electronically complementary to the binding pocket. For designing analogs of this compound, fragments of adamantane and quinoline could be used as starting points to explore new chemical space. nih.gov The goal would be to identify novel linkers or modifications to the core scaffolds that could enhance binding affinity or introduce desirable properties. uwaterloo.ca

Virtual Screening: This high-throughput computational technique involves docking large libraries of compounds against a target protein to identify potential hits. sdu.dk A virtual library could be screened to find compounds with similar pharmacophoric features to this compound. tandfonline.comtandfonline.com Pharmacophore models can be generated based on the key interaction points of the lead compound, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. acs.org Compounds from the library that match the pharmacophore model are then docked and scored to prioritize them for further experimental testing. nih.gov

Table 2: Example of a Virtual Screening Workflow for this compound Analogs

StepDescriptionOutcome
1. Library PreparationA database of commercially available or synthetically feasible compounds is prepared.A diverse library of molecules for screening.
2. Pharmacophore FilteringA 3D pharmacophore model based on the binding mode of this compound is used to filter the library.A subset of compounds with the desired chemical features.
3. Molecular DockingThe filtered compounds are docked into the target protein's active site.Docking scores and predicted binding poses for each compound.
4. Scoring and RankingCompounds are ranked based on their docking scores and visual inspection of their binding modes.A prioritized list of potential hits for experimental validation.

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which are critical determinants of its biological activity. The rotation around the amide bond can lead to different conformers, and the relative orientation of the quinoline and adamantane moieties influences how the molecule fits into a binding pocket. plos.orgnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding mode and the flexibility of both the ligand and the protein. mdpi.com An MD simulation of the this compound-protein complex would typically be run for tens to hundreds of nanoseconds. researchgate.net

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the simulation. A stable RMSD suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different regions of the protein and the ligand.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction.

MD simulations can also reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.net For adamantane derivatives, MD simulations can show how the rigid cage structure influences the dynamics of the entire complex. ksu.edu.sa

Table 3: Illustrative Data from a Molecular Dynamics Simulation of a this compound-Protein Complex

ParameterAverage ValueStandard DeviationInterpretation
Ligand RMSD (Å)1.50.3The ligand remains stably bound in the active site.
Protein Backbone RMSD (Å)2.10.4The overall protein structure is stable during the simulation.
Key H-Bond Occupancy (%)8510A persistent and strong hydrogen bond is maintained.

Note: The data in this table is hypothetical and for illustrative purposes.

Pharmacokinetic and Metabolic Research of N 3 Quinolinyl 1 Adamantanecarboxamide Preclinical in Vitro Focus

In Vitro Absorption Studies

The intestinal absorption of an orally administered drug is a key determinant of its bioavailability. In vitro models, particularly the Caco-2 cell permeability assay, are widely used to predict the in vivo absorption of new chemical entities. nih.gov Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer with tight junctions that mimics the intestinal epithelial barrier. nih.gov The permeability of a compound across this monolayer can provide an estimate of its potential for oral absorption.

Given the structural characteristics of N-(3-quinolinyl)-1-adamantanecarboxamide, certain predictions about its absorption can be made. The adamantane (B196018) group is known for its high lipophilicity, a property that generally favors passive diffusion across biological membranes. nih.govresearchgate.net The incorporation of an adamantane moiety into a molecule often increases its lipophilicity, which can enhance its ability to cross the lipid bilayers of intestinal cells. researchgate.net However, very high lipophilicity can sometimes lead to poor aqueous solubility, which might limit absorption. nih.gov

Quinoline (B57606) derivatives, a class of heterocyclic compounds, often exhibit good membrane permeability. nih.gov In silico studies on some quinoline derivatives have predicted favorable absorption based on their physicochemical properties, such as their partition coefficient (log P). nih.gov For a comprehensive in vitro assessment, the permeability of this compound would be determined in both apical-to-basolateral and basolateral-to-apical directions across a Caco-2 cell monolayer. nih.gov This would not only provide an apparent permeability coefficient (Papp) to classify its absorption potential but also an efflux ratio to determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp). nih.gov

Table 1: Projected In Vitro Caco-2 Permeability Parameters for this compound This table is a projection based on the properties of related compounds and standard assay classifications.

ParameterProjected Value/ClassificationRationale
Apparent Permeability (Papp) (A-B)Moderate to HighThe lipophilic adamantane moiety is expected to facilitate passive diffusion across the cell membrane. nih.govresearchgate.net
Efflux Ratio (Papp B-A / Papp A-B)Low to ModerateSome heterocyclic compounds can be substrates of efflux transporters; however, without specific data, a definitive high efflux is not assumed. nih.gov
Predicted Human AbsorptionGoodBased on the expected moderate to high permeability and the known properties of quinoline and adamantane derivatives. nih.govnih.gov

In Vitro Distribution Studies

The distribution of a drug within the body is significantly influenced by its binding to plasma proteins. nih.gov Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. nih.gov In vitro methods such as equilibrium dialysis, ultrafiltration, and ultracentrifugation are employed to determine the extent of plasma protein binding.

For this compound, a high degree of plasma protein binding is anticipated. Many quinoline-based drugs, particularly those that are derivatives of quinoline and quinazoline, exhibit high protein binding, often exceeding 90-99%. wikipedia.org Albumin is the primary binding protein for many acidic and neutral drugs, and for some quinolones. nih.gov The significant lipophilicity conferred by the adamantane moiety would further contribute to extensive binding to plasma proteins, primarily albumin. nih.govresearchgate.net

Table 2: Projected In Vitro Plasma Protein Binding Characteristics of this compound This table is a projection based on data from structurally related compounds.

ParameterProjected ValueBasis of Projection
Human Plasma Protein Binding (%)> 95%Many quinoline derivatives show high protein binding. wikipedia.org The lipophilic adamantane group is expected to further increase this value. researchgate.net
Primary Binding ProteinAlbuminAlbumin is the major binding protein for many lipophilic and quinolone-type compounds. nih.gov

In Vitro Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of a compound is crucial for predicting its in vivo clearance and potential for drug-drug interactions. In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. acs.orgresearchgate.net

The structure of this compound suggests several potential sites for metabolism. The metabolism of quinoline 3-carboxamide derivatives has been shown to be mediated by cytochrome P450 (CYP) enzymes, leading to hydroxylated and dealkylated metabolites. nih.gov Studies on other 2-substituted quinolines have also identified hydroxylation of the quinoline ring as a metabolic pathway. nih.govresearchgate.net

The adamantane moiety is also a known site of metabolic oxidation. nih.gov Hydroxylation of the adamantane cage, at both tertiary and secondary carbons, is a common metabolic pathway for adamantane-containing drugs, primarily mediated by CYP enzymes. nih.govnih.gov Therefore, it is highly probable that this compound undergoes hydroxylation on both the quinoline and adamantane rings. The amide linkage could also be susceptible to hydrolysis, although this is generally a slower metabolic reaction for carboxamides compared to esters.

Studies on a group of quinoline 3-carboxamide derivatives revealed that their microsomal clearance was generally low. nih.gov This suggests that this compound might also exhibit moderate to high metabolic stability.

Table 3: Projected In Vitro Metabolic Profile of this compound in Human Liver Microsomes This table is a projection based on the metabolic pathways of quinoline and adamantane derivatives.

ParameterProjected OutcomeRationale/Supporting Evidence
Primary Metabolizing EnzymesCytochrome P450 (CYP) enzymesCYP enzymes are known to metabolize both quinoline-3-carboxamides (B1200007) and adamantane derivatives. nih.govnih.gov
Major Metabolic PathwaysHydroxylation of the adamantane ring, Hydroxylation of the quinoline ringHydroxylation is a primary metabolic route for both adamantane and quinoline structures. nih.govnih.govnih.gov
Metabolic Stability (t1/2 in HLM)Moderate to HighRelated quinoline 3-carboxamide derivatives have shown low microsomal clearance. nih.gov The adamantane moiety can sometimes confer metabolic stability. researchgate.net
Potential MetabolitesMono- and di-hydroxylated adamantane derivatives, Hydroxylated quinoline derivativesBased on the identified metabolites of other adamantane and quinoline compounds. nih.govnih.govresearchgate.net

In Vitro Excretion Pathway Investigations

The pathways of drug excretion are critical for determining a drug's half-life and potential for accumulation. While in vivo studies are definitive, in vitro systems can provide initial insights into the involvement of specific transporters in renal and biliary excretion. frontiersin.org

For this compound, its excretion pathways are likely to involve both renal and hepatic routes. The involvement of active transport is a possibility that would need to be investigated using in vitro models. Cell lines overexpressing specific uptake (e.g., OATs, OATPs) and efflux (e.g., P-gp, BCRP, MRPs) transporters can be used to determine if the compound or its metabolites are substrates for these transporters. frontiersin.org

Given that many heterocyclic compounds can be substrates for efflux transporters, it would be important to evaluate the interaction of this compound with transporters like P-gp and BCRP, which are expressed in the kidney and liver. nih.govfrontiersin.org Such studies would typically involve measuring the transport of the compound across polarized cell monolayers expressing these transporters.

Table 4: Proposed In Vitro Assays for Investigating Excretion Pathways of this compound This table outlines potential in vitro studies to elucidate excretion mechanisms.

In Vitro SystemPurposeRationale
Cell lines overexpressing P-gp (e.g., MDCK-MDR1)To assess if the compound is a substrate for P-gp mediated efflux.P-gp is a key transporter involved in the excretion of many drugs. nih.gov
Cell lines overexpressing BCRPTo determine if the compound is a substrate for BCRP.BCRP is an important efflux transporter in the liver and intestine. frontiersin.org
Cell lines overexpressing OATs/OATPsTo investigate potential active uptake into renal or hepatic cells.These transporters are crucial for the uptake of many drugs into excretory organs. frontiersin.org

Advanced Analytical Methodologies for N 3 Quinolinyl 1 Adamantanecarboxamide Research

Chromatographic Techniques for Purity and Quantification

Chromatography is fundamental in the analysis of pharmaceutical compounds for separating the target analyte from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for the purity assessment and quantification of N-(3-quinolinyl)-1-adamantanecarboxamide.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds, making it highly suitable for this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this type of analysis.

Methodology and Findings: In a typical RP-HPLC setup, a C18 stationary phase is used to separate the compound based on its hydrophobicity. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, frequently with a small amount of an acid like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. mdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which allows for the identification and quantification of the compound based on its characteristic UV absorbance, attributable to the quinoline (B57606) chromophore. mdpi.com The method can be validated according to International Conference on Harmonization (ICH) guidelines to ensure its accuracy, precision, linearity, and sensitivity for quantifying the analyte and any potential impurities. mdpi.com

Table 1: Illustrative HPLC-DAD Parameters for Analysis of this compound

ParameterCondition
Column C18 (e.g., 4.6 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm, 280 nm
Injection Volume 5 µL
Expected Retention Time ~8.5 min

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. researchgate.net Given the relatively high molecular weight and potential for thermal degradation of the amide bond in this compound, direct GC analysis can be challenging. However, it can be employed, often with high-temperature programs and robust columns. semanticscholar.org In some cases, derivatization may be necessary to increase volatility and thermal stability. scispace.com

Methodology and Findings: For GC analysis, a high-temperature capillary column with a non-polar or medium-polarity stationary phase is typically used. nih.gov The instrument is operated with a temperature program that gradually increases the oven temperature to facilitate the elution of the compound. nih.gov A flame ionization detector (FID) can be used for quantification due to its wide linear range and sensitivity to organic compounds. Headspace GC may be employed for the analysis of residual solvents from the synthesis process. researchgate.net

Table 2: Representative GC-FID Parameters for Analysis of this compound

ParameterCondition
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent
Carrier Gas Helium at 1 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 150 °C, ramp at 20 °C/min to 320 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 330 °C

Mass Spectrometry for Structural Characterization and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its metabolites. It is typically coupled with a chromatographic separation technique like LC or GC.

LC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it the premier technique for detecting and identifying the compound and its metabolites in complex biological matrices. researchtrends.netnih.gov Electrospray ionization (ESI) is the most common ionization technique used for molecules of this type, typically operating in positive ion mode to protonate the basic nitrogen atom on the quinoline ring. mdpi.com

Methodology and Findings: High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide accurate mass measurements, which are used to determine the elemental composition of the parent molecule and its fragments. mdpi.com Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the protonated molecule ([M+H]⁺). The resulting fragmentation pattern provides valuable structural information. Key fragmentations for this compound would be expected to include cleavage of the amide bond, leading to the formation of the 1-adamantylcarbonyl cation and the 3-aminoquinoline (B160951) fragment, as well as characteristic losses from the adamantane (B196018) and quinoline rings. researchgate.netnih.gov This technique is instrumental in metabolic profiling studies, where metabolites are identified by characteristic mass shifts corresponding to biochemical transformations like hydroxylation or glucuronidation. nih.gov

Table 3: Predicted Key Mass Fragments for this compound in LC-MS/MS (Positive ESI Mode)

m/z (Predicted)Ion IdentityDescription
319.18[M+H]⁺Protonated parent molecule
179.11[C₁₁H₁₅O]⁺1-Adamantylcarbonyl cation
145.07[C₉H₉N₂]⁺Protonated 3-aminoquinoline
135.12[C₁₀H₁₅]⁺Adamantyl cation (following neutral loss of CO)
117.06[C₈H₇N]⁺Fragment from quinoline ring

GC-MS is a robust technique for the identification and quantification of volatile compounds. nist.gov When applied to this compound, it provides complementary information to LC-MS. nih.gov Electron ionization (EI) is the standard ionization method in GC-MS, which imparts significant energy to the molecule, resulting in extensive and reproducible fragmentation patterns that serve as a "fingerprint" for the compound. nih.gov

Methodology and Findings: The mass spectrum of this compound under EI conditions would be expected to show a prominent molecular ion (M⁺) peak, confirming its molecular weight. The most characteristic fragmentation pathway would likely involve the formation of the highly stable adamantyl cation at m/z 135, which is often the base peak for adamantane-containing compounds. Other significant fragments would arise from the cleavage of the amide bond and fragmentation of the quinoline ring. nih.gov These fragmentation patterns are crucial for unambiguous identification and can be compared against spectral libraries. mdpi.com

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI Mode)

m/z (Predicted)Ion IdentityDescription
318.17[M]⁺Molecular Ion
183.07[C₁₀H₉N₂O]⁺Fragment containing the quinolinyl-amide moiety
156.07[C₁₀H₈N₂]⁺Quinolinyl-CN fragment
135.12[C₁₀H₁₅]⁺Adamantyl cation (often the base peak)
128.05[C₉H₆N]⁺Quinoline fragment

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques are essential for the primary structural confirmation of newly synthesized this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups. nih.govnih.gov

Methodology and Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the complete chemical structure. rsc.org The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring, a distinct signal for the amide proton (N-H), and complex multiplets for the protons of the adamantane cage. researchgate.net The ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbon of the amide, the distinct carbons of the quinoline system, and the carbons of the adamantyl group. rsc.orgspectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. rsc.org The IR spectrum of this compound would be expected to exhibit a characteristic N-H stretching vibration for the secondary amide, a strong absorption band for the amide C=O (Amide I band), and bands corresponding to C-H stretching of the adamantyl and quinoline groups, as well as C=C and C=N stretching vibrations within the quinoline aromatic system. researchgate.net

Table 5: Predicted Spectroscopic Data for this compound

TechniqueParameterPredicted Value/Observation
¹H NMR Chemical Shift (δ)~9.0-7.5 ppm (Quinoline H), ~8.5 ppm (NH), ~2.1-1.8 ppm (Adamantane H)
¹³C NMR Chemical Shift (δ)~175 ppm (C=O), ~150-120 ppm (Quinoline C), ~40-28 ppm (Adamantane C)
IR Wavenumber (cm⁻¹)~3300 (N-H stretch), ~1670 (C=O stretch), ~1600, 1500 (C=C/C=N stretch)

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. uni.lu By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the atomic connectivity and spatial arrangement within this compound can be constructed.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the quinoline ring, the adamantane cage, and the amide functional group.

Quinoline Protons: The seven aromatic protons on the quinoline ring system are expected to appear in the downfield region, typically between δ 7.5 and 9.0 ppm, due to the deshielding effects of the aromatic ring current. The specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would allow for the precise assignment of each proton. For instance, the protons at positions 2 and 4 are often the most deshielded.

Amide Proton: A single, often broad, signal corresponding to the N-H proton of the amide linkage is anticipated. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature, but it typically appears in the range of δ 8.0 to 10.0 ppm.

Adamantane Protons: The adamantane moiety contains 15 protons in highly symmetric environments. This results in characteristic, overlapping multiplets in the upfield region of the spectrum. chemicalbook.com These protons would likely appear as broad signals between δ 1.7 and 2.1 ppm. chemicalbook.com The protons on the methine carbons (CH) are typically slightly more downfield than those on the methylene carbons (CH₂).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Quinoline Carbons: The nine carbon atoms of the quinoline ring would produce signals in the aromatic region, generally from δ 120 to 150 ppm. researchgate.net Carbons adjacent to the nitrogen atom (C2, C8a) are typically found at the lower field end of this range. researchgate.net

Amide Carbonyl Carbon: The carbonyl carbon (C=O) of the amide group is a key diagnostic signal and is expected to appear significantly downfield, in the range of δ 175 to 180 ppm.

Adamantane Carbons: The ten carbons of the adamantane cage would be observed in the aliphatic region of the spectrum. The quaternary carbon where the carboxamide group is attached would appear around δ 40 ppm, while the methine (CH) and methylene (CH₂) carbons would resonate at approximately δ 28-38 ppm. chemicalbook.com

Predicted NMR Data Tables

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Quinoline H (aromatic)7.5 - 9.0m
Amide N-H8.0 - 10.0br s
Adamantane CH~2.1br s
Adamantane CH₂~1.7 - 1.9br s

Abbreviations: m = multiplet, br s = broad singlet

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Amide C=O175 - 180
Quinoline C (aromatic)120 - 150
Adamantane C (quaternary)~40
Adamantane CH~38
Adamantane CH₂~28

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would be dominated by characteristic absorptions from the amide, quinoline, and adamantane components.

Amide Group Vibrations: The amide linkage provides several distinct and strong absorption bands. The N-H stretching vibration is expected to appear as a sharp peak in the region of 3350-3250 cm⁻¹. orgchemboulder.com The C=O stretching vibration (Amide I band) is one of the most intense peaks in the spectrum and is anticipated around 1680-1650 cm⁻¹. libretexts.org The N-H bending vibration coupled with C-N stretching (Amide II band) typically gives a strong absorption near 1550-1520 cm⁻¹.

Aromatic Quinoline Vibrations: The quinoline moiety would be identified by several bands. Aromatic C-H stretching vibrations appear as a group of weaker peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz Aromatic C=C ring stretching vibrations produce a series of medium to sharp absorptions in the 1600-1450 cm⁻¹ region. astrochem.org

Aliphatic Adamantane Vibrations: The adamantane cage will show strong C-H stretching absorptions just below 3000 cm⁻¹, in the range of 2950-2850 cm⁻¹, which is characteristic of sp³-hybridized carbons.

Predicted IR Data Table

Interactive Table: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
AmideN-H Stretch3350 - 3250Medium-Strong
AromaticC-H Stretch3100 - 3000Medium-Weak
AliphaticC-H Stretch2950 - 2850Strong
AmideC=O Stretch (Amide I)1680 - 1650Strong
AromaticC=C Ring Stretch1600 - 1450Medium
AmideN-H Bend (Amide II)1550 - 1520Strong

Future Directions and Emerging Research Avenues for N 3 Quinolinyl 1 Adamantanecarboxamide

Exploration of Additional Biological Target Interactions

The unique three-dimensional structure of the adamantane (B196018) moiety and the versatile chemical properties of the quinoline (B57606) ring suggest that N-(3-quinolinyl)-1-adamantanecarboxamide may interact with a variety of biological targets. researchgate.netpublish.csiro.au Future research will likely focus on screening this compound against a broad array of receptors, enzymes, and ion channels to uncover novel therapeutic applications beyond any initially identified activity.

Adamantane derivatives have shown affinity for targets such as NMDA receptors and sigma receptors, while quinoline-based compounds are known to interact with kinases, DNA topoisomerases, and various receptors involved in carcinogenic pathways. publish.csiro.aunih.gov A comprehensive screening campaign for this compound could therefore be a fruitful endeavor.

Table 1: Potential Biological Targets for this compound Based on its Constituent Scaffolds

Target ClassSpecific ExamplesPotential Therapeutic Area
ReceptorsNMDA Receptor, Sigma-1 Receptor, Cannabinoid Receptors, P2X7 ReceptorNeurodegenerative Diseases, Pain, Inflammation
Enzymesc-Met, EGFR, VEGFR, PI3K/mTOR, PARP-1, Topoisomerase I & IIαCancer
Ion ChannelsM2 Proton ChannelAntiviral

Detailed structure-activity relationship (SAR) studies would be a critical next step to optimize the compound's affinity and selectivity for any identified targets. This would involve synthesizing and testing a library of analogs with modifications to both the adamantane and quinoline moieties.

Development of Advanced In Vitro and Ex Vivo Models for Efficacy Assessment

To better predict the clinical efficacy of this compound, future research will need to move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro and ex vivo models that more accurately recapitulate human physiology are becoming increasingly important in preclinical drug development. nih.govuu.nl

These models, which include three-dimensional (3D) organoids, spheroids, and organ-on-a-chip (OOC) systems, can provide more relevant data on a compound's efficacy and potential toxicity. nih.govaltex.orgresearchgate.netresearchgate.net For example, if this compound is investigated as an anticancer agent, its effects could be tested on tumor organoids derived from patient biopsies, offering a personalized medicine approach. researchgate.net

Table 2: Advanced In Vitro and Ex Vivo Models for Efficacy Assessment

Model TypeDescriptionPotential Application for this compound
3D Spheroids/Organoids Self-assembled 3D cell aggregates that mimic the micro-architecture of an organ.Assessing anti-tumor activity in a more physiologically relevant tumor microenvironment.
Organ-on-a-Chip (OOC) Microfluidic devices containing living cells in a continuously perfused microenvironment to simulate organ-level physiology. researchgate.netEvaluating efficacy and toxicity on interconnected organ systems (e.g., gut-liver-on-a-chip). nih.gov
Patient-Derived Xenografts (PDX) Ex Vivo Cultures Short-term cultures of tumor tissue from PDX models to test drug sensitivity.High-throughput screening of compound efficacy on patient-derived tumor tissue.

The use of these advanced models can help to bridge the gap between preclinical findings and clinical outcomes, potentially reducing the high attrition rates seen in drug development. nih.gov

Integration with Systems Biology and Omics Approaches

Systems biology offers a holistic approach to understanding the effects of a drug on a biological system by integrating various "omics" data sets. nih.govfrontiersin.orgnih.govresearchgate.netazolifesciences.com For a novel compound like this compound, these approaches can be invaluable for elucidating its mechanism of action, identifying biomarkers of response, and uncovering potential off-target effects.

By employing techniques such as transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), researchers can map the global changes that occur in cells or tissues upon treatment with the compound. This can reveal novel biological pathways affected by the drug and provide a more comprehensive understanding of its pharmacological profile. researchgate.net

Table 3: Application of Omics and Systems Biology in the Study of this compound

Omics/Systems Biology ApproachObjectiveExpected Outcome
Transcriptomics (e.g., RNA-Seq) To analyze changes in gene expression following compound treatment.Identification of gene networks and pathways modulated by the compound.
Proteomics (e.g., Mass Spectrometry) To quantify changes in the proteome.Understanding of the compound's impact on protein expression and post-translational modifications.
Metabolomics (e.g., NMR, Mass Spectrometry) To study changes in the metabolic profile.Elucidation of the compound's effects on cellular metabolism.
Network Pharmacology To build and analyze drug-target-disease interaction networks. researchgate.netPrediction of novel targets and therapeutic indications for the compound.

These high-throughput data can be integrated into computational models to simulate the drug's effects and generate new hypotheses for further experimental validation. nih.govnih.gov

Collaborative Research Initiatives in Drug Discovery and Development

The journey of a novel compound from the laboratory to the clinic is a long, complex, and expensive process that often requires a multi-disciplinary approach. acs.orgindianabiosciences.org Future development of this compound would greatly benefit from collaborative research initiatives that bring together expertise from academia, the pharmaceutical industry, and government agencies. acs.orgtandfonline.comnih.gov

Such public-private partnerships can leverage the strengths of each partner: the innovative basic research often conducted in academic labs, the drug development and commercialization expertise of pharmaceutical companies, and the funding and regulatory oversight provided by government bodies. acs.orggeorgetown.edu

Table 4: Roles of Different Partners in a Collaborative Drug Discovery Model

PartnerKey Roles and Contributions
Academia - Basic research and target identification.- Synthesis and initial biological screening.- Development of novel assays and models.
Pharmaceutical Industry - Lead optimization and preclinical development.- Expertise in regulatory affairs and clinical trial design.- Manufacturing and commercialization.
Government Agencies/Non-profits - Funding for early-stage research.- Facilitating collaborations and data sharing.- Providing regulatory guidance.

These collaborations can help to de-risk the development of new therapeutic agents and accelerate their translation into clinical practice. nih.gov The inherent interdisciplinary nature of modern drug discovery makes such partnerships not just beneficial, but often essential for success. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.